Cyjohnphos

Content Navigation

CAS Number

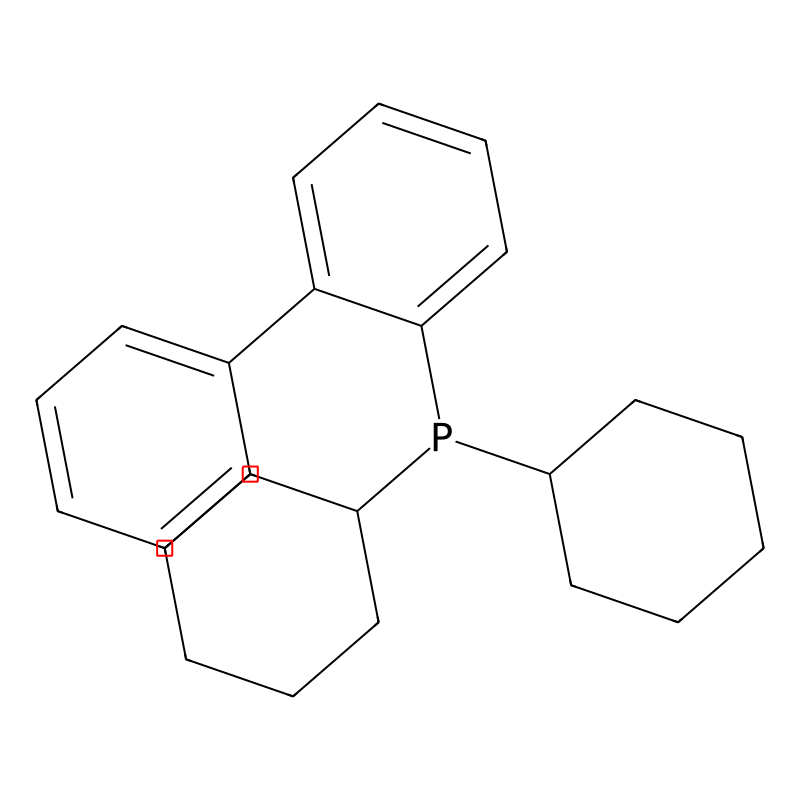

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Cyjohnphos is a highly effective, electron-rich, and sterically demanding Buchwald-type biarylphosphine ligand. In industrial and advanced laboratory settings, it is primarily procured to enable challenging palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations [1]. Unlike its more sterically encumbered di-tert-butyl analog (JohnPhos) or tri-isopropyl-substituted derivatives (XPhos), Cyjohnphos strikes an optimal balance between stabilizing low-coordinate metal centers and allowing sufficient substrate accessibility [2]. This precise steric profile makes it uniquely suited for continuous flow catalysis, heterogeneous palladium systems, and reactions involving sensitive boronic acids where minimizing off-cycle degradation is critical to process economics.

Research Fit

Substituting Cyjohnphos with other common Buchwald ligands like JohnPhos or XPhos often leads to catastrophic process failures, primarily due to differences in steric bulk and metal-arene interactions. For instance, in Suzuki-Miyaura couplings, the extreme steric bulk of tert-butyl groups in JohnPhos accelerates palladium-catalyzed protodeboronation, destroying up to 70% of the boronic acid coupling partner, whereas Cyjohnphos suppresses this side reaction to below 15% [1]. Furthermore, in emerging cost-effective nickel catalysis, ligands with excessive bulk (like BrettPhos) fail to form the necessary active monoligated Ni(0) complexes, whereas Cyjohnphos forms stable, highly active complexes [2]. Consequently, replacing Cyjohnphos with generic biarylphosphines directly results in lower yields, higher reagent consumption, and the inability to recycle heterogeneous catalysts.

Substitution Risk

CyJohnPhos (dicyclohexyl analog) differs in steric and electronic profile, which may shift catalytic activation and reductive elimination rates compared to JohnPhos.

Smaller alkyl analogs (e.g., MeJPhos, EtJPhos) lack sufficient steric bulk to complete the reductive elimination step, potentially leading to catalytic failure.

Protodeboronation Suppression in Suzuki Couplings

In palladium-catalyzed cross-couplings, the degradation of boronic acids via protodeboronation (PDB) represents a major yield-limiting side reaction. Comparative studies utilizing Pd(OAc)2 demonstrate that the dicyclohexyl substitution of Cyjohnphos effectively suppresses this pathway, yielding only 11% PDB. In stark contrast, the bulkier di-tert-butyl analog JohnPhos drives PDB to 70%, and P(t-Bu)3 reaches 91% [1].

| Evidence Dimension | Protodeboronation (PDB) yield (destruction of boronic acid) |

| Target Compound Data | 11 ± 1% PDB yield |

| Comparator Or Baseline | JohnPhos: 70 ± 3% PDB yield; P(t-Bu)3: 91 ± 2% PDB yield |

| Quantified Difference | 59% to 80% absolute reduction in boronic acid degradation |

| Conditions | Pd(OAc)2 catalyzed reaction of boronic acids at 60 °C |

Procuring Cyjohnphos prevents the costly degradation of sensitive boronic acid reagents, allowing for lower stoichiometric equivalents and higher overall cross-coupling yields.

CyJohnPhos: negligible

keYPhos: efficient

Active Nickel Precatalyst Formation

Transitioning from palladium to base-metal catalysis requires precise ligand-metal interactions. Cyjohnphos readily forms stable, highly active L1Ni(stb) complexes driven by strong η2-arene interactions, making it the top-performing ligand in nickel-catalyzed Suzuki-Miyaura reactions. Comparatively, bulkier ligands like BrettPhos achieve less than 10% conversion to the active complex, and JohnPhos, while forming the complex, yields only trace catalytic turnover [1].

| Evidence Dimension | Active L1Ni(stb) complex formation and catalytic turnover |

| Target Compound Data | High conversion to active monoligated Ni(0) complex; superior overall SMC yield |

| Comparator Or Baseline | BrettPhos (<10% active complex conversion); JohnPhos (trace catalytic turnover) |

| Quantified Difference | Enables active turnover where bulkier analogs fail completely |

| Conditions | Stoichiometric reactivity with Ni(stb)3 precursors and subsequent Suzuki-Miyaura coupling |

Cyjohnphos enables the shift from expensive palladium to cheaper nickel catalysis by ensuring reliable formation of the active catalytic species without over-encumbering the metal center.

Heterogeneous Catalyst Recyclability in Amination

Industrial aminations heavily favor recoverable catalysts to minimize precious metal waste. When applied in a heterogeneous Pd/C 'cocktail' system, Cyjohnphos uniquely enabled reasonable yields of the amination product and allowed the catalyst to be reused for five successive cycles. Other standard ligands, including XPhos and dppf, failed to achieve comparable yields or support catalyst recyclability under identical conditions [1].

| Evidence Dimension | Catalyst recyclability and amination yield |

| Target Compound Data | Reasonable yields achieved; catalyst reusable for 5 successive cycles |

| Comparator Or Baseline | XPhos and dppf: Failed to achieve reasonable yields or recyclability |

| Quantified Difference | 5x increase in catalyst lifecycle compared to non-recyclable baselines |

| Conditions | Buchwald-Hartwig amination using a heterogeneous Pd/C system |

For industrial scale-up, Cyjohnphos uniquely enables the use of recoverable heterogeneous palladium catalysts, drastically reducing precious metal waste and remediation costs.

XPhos: complete conversion

Performance in Continuous Flow Synthesis

In automated, high-throughput continuous flow chemistry, ligand selection dictates process stability. Bayesian self-optimization algorithms evaluated multiple dialkylbiaryl phosphines and identified Cyjohnphos as the optimal ligand, achieving a 93% yield and a turnover number (TON) of 95. Ligands with higher substitution levels performed suboptimally due to excessive steric hindrance impeding the catalytic cycle [1].

| Evidence Dimension | Optimized Yield and Turnover Number (TON) |

| Target Compound Data | 93% yield and TON of 95 |

| Comparator Or Baseline | Highly substituted dialkylbiaryl phosphines (suboptimal yield/TON) |

| Quantified Difference | Identified as the global optimum across multiple continuous variables |

| Conditions | Bayesian self-optimization of catalytic reactions in continuous flow |

Cyjohnphos provides the ideal steric profile for rapid, high-yielding, and reproducible continuous manufacturing in automated flow chemistry platforms.

Economical Nickel-Catalyzed Couplings

Because Cyjohnphos successfully forms stable, highly active monoligated Ni(0) complexes—unlike bulkier analogs like BrettPhos—it is the premier choice for developing base-metal catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions [1]. This allows pharmaceutical and fine chemical manufacturers to replace expensive palladium systems with abundant nickel without sacrificing turnover or yield.

Sensitive Boronic Acid Couplings

In Suzuki-Miyaura reactions where the boronic acid is prone to degradation, Cyjohnphos is critical. Its specific dicyclohexyl steric profile suppresses palladium-catalyzed protodeboronation to under 15% (compared to >70% for JohnPhos), making it the optimal ligand when coupling complex, high-value, or highly unstable boronic acid derivatives [2].

Recyclable Palladium Catalysis

For large-scale industrial aminations where palladium recovery is an economic necessity, Cyjohnphos uniquely synergizes with Pd/C systems. It enables reasonable yields and allows the solid catalyst to be recycled for up to five cycles, a feat not achievable with XPhos or dppf, thereby streamlining downstream purification and metal scavenging [3].

Continuous Flow Manufacturing

Cyjohnphos is highly suited for continuous flow setups and automated self-optimizing reactors. Its balanced steric and electronic properties prevent the precipitation of inactive off-cycle species, ensuring consistent turnover numbers and preventing reactor fouling, which is essential for uninterrupted pharmaceutical intermediate production [4].

Application Fit

References

- [1] Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Journal of the American Chemical Society, 2022.

- [2] Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 2025.

- [3] Dynamic cocktail-type catalytic systems in C-N bond formation reactions. Russian Chemical Bulletin, 2025.

- [4] Adaptive mixed variable Bayesian self-optimisation of catalytic reactions. Reaction Chemistry & Engineering, 2023.

XLogP3

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (13.64%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (13.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (90.91%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types